Pentafluoropropionyl chloride
Description
General Overview of Perfluorinated Acyl Halide Chemistry
Perfluorinated acyl halides are a class of organic compounds in which all hydrogen atoms on the acyl group have been replaced by fluorine atoms. These compounds are characterized by the general structure Rf-COX, where Rf is a perfluoroalkyl group and X is a halogen (typically chlorine or fluorine). The high electronegativity of the fluorine atoms significantly influences the chemical reactivity of the acyl halide group, making these compounds valuable reagents in organic synthesis. numberanalytics.comwikipedia.org
The strong electron-withdrawing effect of the perfluoroalkyl group enhances the electrophilicity of the carbonyl carbon, making perfluorinated acyl halides highly susceptible to nucleophilic attack. They readily react with a variety of nucleophiles, including alcohols, amines, and water, to form esters, amides, and carboxylic acids, respectively. This high reactivity makes them useful for introducing perfluoroalkyl chains into other molecules, a strategy often employed to modify the physical, chemical, and biological properties of organic compounds. numberanalytics.comwikipedia.org For instance, the incorporation of fluorine can enhance thermal stability, lipophilicity, and metabolic stability in pharmaceuticals and agrochemicals. wikipedia.orgchinesechemsoc.org
Perfluorinated acyl halides can be prepared through methods like the electrochemical fluorination (ECF) of corresponding hydrocarbon carboxylic acid derivatives. google.com They serve as precursors for a range of other fluorinated compounds. For example, they can be used in acylation reactions to produce stable O-perfluoroacyl perfluoroacyl amidoximes. lookchem.comacs.org Additionally, rhodium complexes can catalyze the reaction of perfluorinated acid chlorides with terminal alkynes to yield (Z)-1-perfluoroacyl-2-chloro-1-alkenes. nih.gov
Academic Significance of Pentafluoropropionyl Chloride in Organic Synthesis
This compound (C3ClF5O), also known as 2,2,3,3,3-pentafluoropropanoyl chloride, is a significant member of the perfluorinated acyl halide family. chemister.rucas.orgunt.edu Its importance in academic research stems from its utility as a building block for synthesizing more complex fluorinated molecules.
One notable application is in the acylation of various substrates. For instance, it reacts with imidazole (B134444) to form 1-(pentafluoropropionyl)imidazole, a highly reactive and selective acylating agent. The electron-withdrawing pentafluoropropionyl group in this product enhances the electrophilicity of the carbonyl carbon, making it effective for reactions with nucleophiles like alcohols and amines. this compound is also used in the acylation of phosphonium (B103445) ylides, leading to the formation of carbonyl-stabilized ylides which are valuable intermediates in organic synthesis. epdf.pub
Furthermore, this compound is a key reagent in the preparation of other fluorinated compounds. It can be reacted with sodium peroxide to form bis(pentafluoropropionyl) peroxide. google.comua.educlemson.edu It has also been used in reactions with steroids, such as the acylation of 3α-hydroxy-5α-pregnan-20-one. google.com In polymer chemistry, this compound serves as a precursor for monomers used in the synthesis of perfluorinated ionomers for fuel cell applications. ua.edu
The physical properties of this compound are also well-documented.
| Property | Value |
| Molecular Formula | C3ClF5O |
| Molar Mass | 182.477 g/mol chemister.ru |
| Boiling Point | 5-5.5 °C chemister.ru |
| CAS Registry Number | 422-59-3 cas.org |
Historical Context and Evolution of Perfluorinated Compound Research
The field of organofluorine chemistry has its roots in the 19th century, with the first synthesis of a fluorinated organic compound. numberanalytics.com A pivotal moment was the isolation of elemental fluorine by Henri Moissan in 1886, which opened the door to the systematic study of organofluorine compounds. numberanalytics.comnumberanalytics.com Early research was often hampered by the extreme reactivity of fluorine. numberanalytics.com
The 20th century saw significant advancements, particularly during and after World War II. jst.go.jp The 1930s marked the discovery of PFAS chemistry, and by the 1950s, many per- and polyfluoroalkyl substances (PFAS) were being manufactured for consumer and industrial products. itrcweb.org A major breakthrough was the development of polytetrafluoroethylene (PTFE), commercially known as Teflon, in the 1940s. numberanalytics.commanufacturingdive.com This was followed by the development of electrochemical fluorination (ECF) processes, which enabled the large-scale production of various fluorochemicals. jst.go.jpitrcweb.org
Research into the environmental presence and potential health impacts of perfluorinated compounds began to emerge in the latter half of the 20th century. Occupational studies in the 1970s detected PFAS in the blood of exposed workers, and by the 1990s, these compounds were found in the general population's blood. itrcweb.org The early 2000s saw a surge in research on the global distribution of compounds like perfluorooctanesulfonate (B1231939) (PFOS) and perfluorooctanoic acid (PFOA). itrcweb.orgwikipedia.orgacs.orgepa.gov This increased awareness has driven the development of new, often safer, and more effective fluorination methods in recent decades. chinesechemsoc.org
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,3-pentafluoropropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF5O/c4-1(10)2(5,6)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMNLEQWIMKCQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059967 | |
| Record name | Perfluoropropionyl chloride | |
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Molecular Weight |
182.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422-59-3 | |
| Record name | 2,2,3,3,3-Pentafluoropropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pentafluoropropionyl chloride | |
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| Record name | Propanoyl chloride, 2,2,3,3,3-pentafluoro- | |
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| Record name | Perfluoropropionyl chloride | |
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| Record name | Perfluoropropionyl chloride | |
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| Record name | Pentafluoropropionyl chloride | |
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Chemical Reactivity and Mechanistic Investigations of Pentafluoropropionyl Chloride
Acylation Reactions Involving the Pentafluoropropionyl Moiety
Pentafluoropropionyl chloride is a potent acylating agent, readily reacting with a variety of nucleophiles to introduce the pentafluoropropionyl group. These reactions are fundamental to the synthesis of various fluorinated organic compounds.
Nucleophilic Attack by Nitrogenous Bases (e.g., Imidazole (B134444) Acylation)
Nitrogenous bases, such as imidazole, can act as nucleophiles, attacking the electrophilic carbonyl carbon of this compound. This reaction leads to the formation of an N-acylimidazolium intermediate, which is a highly reactive species. N-acyl imidazoles are recognized as powerful acylating agents themselves, active at room temperature with alcohols and amines. google.comnih.gov The formation of 1-pentafluoropropionyl-imidazole would proceed via a nucleophilic substitution mechanism. The imidazole nitrogen attacks the carbonyl carbon, leading to the displacement of the chloride ion. While imidazole can be resistant to acylation and prone to ring-splitting under certain conditions, carefully controlled reactions can yield the desired N-acyl imidazole. google.com
The reactivity of N-acyl imidazoles is attributed to their unique electronic structure, which makes them effective acyl transfer reagents in various chemical biology applications. nih.gov
Formation of Pentafluoropropionamide Derivatives with Amines
This compound reacts readily with primary and secondary amines to form the corresponding N-substituted pentafluoropropionamides. chemguide.co.uklibretexts.org This reaction is a classic example of nucleophilic acyl substitution. The reaction proceeds through a two-stage addition-elimination mechanism. chemguide.co.uk
Initially, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a leaving group. chemguide.co.uk A proton is then removed from the nitrogen atom, often by another amine molecule or a suitable base, to yield the final amide product. chemguide.co.ukchemguide.co.uk
The general reaction can be summarized as follows:
C₂F₅COCl + RNH₂ → C₂F₅CONHR + HCl
Due to the production of hydrogen chloride, a base such as pyridine (B92270) or triethylamine (B128534) is often added to neutralize the acid and drive the reaction to completion. libretexts.org
Table 1: Reaction of this compound with Amines
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Primary Amine (RNH₂) | N-Alkylpentafluoropropionamide (C₂F₅CONHR) | Nucleophilic Acyl Substitution |
| This compound | Secondary Amine (R₂NH) | N,N-Dialkylpentafluoropropionamide (C₂F₅CONR₂) | Nucleophilic Acyl Substitution |
Ester Formation with Alcohols
In a similar fashion to its reaction with amines, this compound reacts with alcohols to form pentafluoropropionate esters. libretexts.orgyoutube.com This esterification reaction also proceeds via a nucleophilic acyl substitution mechanism. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon. youtube.com
The mechanism involves the following steps:
Nucleophilic Attack: The alcohol oxygen attacks the carbonyl carbon of the this compound. youtube.com
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Elimination of Leaving Group: The intermediate collapses, and the chloride ion is eliminated. youtube.com
Deprotonation: A base, which can be the chloride ion or another alcohol molecule, removes the proton from the oxygen that was originally part of the alcohol, yielding the ester and hydrogen chloride. youtube.com
C₂F₅COCl + R'OH → C₂F₅COOR' + HCl
This reaction is typically vigorous and may require cooling. chemguide.co.uk
Table 2: Esterification of Alcohols with this compound
| Alcohol | Product |
| Methanol | Methyl pentafluoropropionate |
| Ethanol | Ethyl pentafluoropropionate |
| Isopropanol | Isopropyl pentafluoropropionate |
Electrophilic Nature and Reactivity of the Carbonyl Carbon
The carbonyl carbon in this compound is highly electrophilic. This enhanced electrophilicity is a direct consequence of the strong electron-withdrawing inductive effect of both the pentafluoroethyl group and the chlorine atom. chemicalforums.comreddit.com These electronegative substituents pull electron density away from the carbonyl carbon, creating a significant partial positive charge. chemguide.co.uk
This high degree of positive character makes the carbonyl carbon exceptionally susceptible to attack by nucleophiles. The electrophilicity of the carbonyl carbon is a key determinant of the reactivity of acyl chlorides. nih.gov The presence of the C₂F₅ group makes this compound more reactive than its non-fluorinated analog, propionyl chloride. The electrostatic attraction between the positively charged carbonyl carbon and an incoming nucleophile is a major factor governing the reaction rate. nih.gov
Reductive Transformations of the Difluoromethylene Moiety in Pentafluoropropionyl Groups
The difluoromethylene (CF₂) group within the pentafluoropropionyl moiety can undergo reductive transformations. The introduction of difluoromethyl and difluoromethylene groups is a significant strategy in medicinal chemistry to modulate the properties of bioactive molecules. researchgate.net While direct reduction of the CF₂ group in a pentafluoropropionyl derivative is challenging, related transformations of similar fluorinated groups have been explored. For instance, the (phenylsulfonyl)difluoromethyl group can be transformed into difluoromethyl (CF₂H) and difluoromethylene (–CF₂–) functionalities. cas.cn
Selective defluorination of trifluoromethyl groups to difluoromethyl groups has been achieved through base-promoted elimination to form a difluoro-p-quinomethide, which is then trapped by an intramolecular nucleophile. researchgate.net Such strategies highlight the potential for chemical manipulation of the fluorinated alkyl chain in pentafluoropropionyl derivatives.
Mechanistic Pathways of Key Reactions
The primary mechanistic pathway for the reactions of this compound with nucleophiles such as amines and alcohols is nucleophilic acyl substitution , proceeding through an addition-elimination mechanism . chemguide.co.ukchemguide.co.uk
Key Steps in the Addition-Elimination Mechanism:
Nucleophilic Addition: The nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate with a negative charge on the oxygen atom. chemguide.co.ukyoutube.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen reforms the carbon-oxygen double bond, and in the process, the chloride ion, being a good leaving group, is expelled. chemguide.co.ukyoutube.com
Deprotonation: In the case of neutral nucleophiles like amines and alcohols, a final deprotonation step occurs to neutralize the product. chemguide.co.ukyoutube.com
The high reactivity of this compound is attributed to the excellent leaving group ability of the chloride ion and the pronounced electrophilicity of the carbonyl carbon, which is intensified by the electron-withdrawing pentafluoroethyl group.
Proposed Intermediates in Acylation Reactions
The acylation of aromatic compounds using this compound, a specific type of Friedel-Crafts acylation, is a powerful method for introducing a pentafluoropropionyl group onto an aromatic ring. The reaction mechanism proceeds through highly reactive intermediates. The generally accepted pathway involves the generation of an electrophilic acylium ion, which then attacks the electron-rich aromatic ring. wikipedia.orgsigmaaldrich.combyjus.com
The formation of the key intermediate, the pentafluoropropionylium ion (C₂F₅CO⁺), is facilitated by a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgsigmaaldrich.com The Lewis acid coordinates to the chlorine atom of the this compound, polarizing the C-Cl bond and making the chlorine a better leaving group. masterorganicchemistry.com Cleavage of this bond results in the formation of the acylium ion. This ion is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and oxygen atoms.
The subsequent step is the electrophilic attack of the pentafluoropropionylium ion on the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.com Finally, a weak base, such as AlCl₄⁻, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final acylated product, an aryl pentafluoropropyl ketone. wikipedia.org The catalyst, AlCl₃, is regenerated in this final step. byjus.com
| Intermediate | Description | Role in Acylation |
| Lewis Acid-Acyl Chloride Complex | The initial complex formed between the Lewis acid (e.g., AlCl₃) and this compound. | Activates the acyl chloride for ionization. |
| Pentafluoropropionylium Ion (Acylium Ion) | A resonance-stabilized cation (C₂F₅CO⁺) formed upon cleavage of the C-Cl bond. | The primary electrophile that attacks the aromatic ring. |
| Arenium Ion (Sigma Complex) | A resonance-stabilized carbocation formed after the acylium ion attacks the aromatic ring. | The intermediate that leads to the substitution product. |
Understanding Nucleophilic Substitution Pathways
The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution. chemistrysteps.com This mechanism is distinct from the Sₙ1 and Sₙ2 pathways observed for alkyl halides. Due to the presence of the carbonyl group, the reaction proceeds through a characteristic addition-elimination mechanism involving a tetrahedral intermediate. taylorandfrancis.comtldl.clubwikipedia.org
The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of the this compound. khanacademy.org This attack breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. taylorandfrancis.comwikipedia.org This intermediate is a transient species where the carbon atom is bonded to the incoming nucleophile, the original pentafluoropropyl group, the oxygen anion, and the chlorine atom. wikipedia.org
The stability of this tetrahedral intermediate is a crucial factor in the reaction. The highly electronegative fluorine atoms on the propyl chain inductively withdraw electron density, which can influence the stability of this intermediate. The reaction concludes when the tetrahedral intermediate collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion is expelled as the leaving group, resulting in the final substituted product. tldl.clubkhanacademy.org Although there has been some debate about whether the reaction could proceed via an Sₙ2 mechanism, evidence points to the formation of a tetrahedral intermediate in the reactions of acyl chlorides with nucleophiles like alcohols. rsc.org
| Step | Description |
| 1. Nucleophilic Attack | The nucleophile adds to the electrophilic carbonyl carbon. |
| 2. Formation of Tetrahedral Intermediate | A short-lived tetrahedral alkoxide intermediate is formed. taylorandfrancis.com |
| 3. Elimination of Leaving Group | The carbonyl group is reformed, and the chloride ion is expelled. |
C-F Bond Cleavage in Related Fluorinated Systems
While the C-Cl bond is the most reactive site in this compound for nucleophilic acyl substitution, the strength and stability of the carbon-fluorine (C-F) bonds in the pentafluoropropyl group are also of significant chemical interest. The C-F bond is one of the strongest single bonds in organic chemistry, making its cleavage challenging. nih.gov However, various strategies have been developed for C-F bond activation and cleavage in per- and polyfluoroalkyl substances (PFAS), which are structurally related to the pentafluoropropyl group. digitellinc.com
These methods are generally not observed under the mild conditions of acylation or nucleophilic substitution but are relevant for understanding the broader reactivity and potential degradation pathways of such highly fluorinated compounds. Key strategies include:
Reductive Defluorination: This involves the use of strong reducing agents to cleave C-F bonds.
Lewis Acid Activation: Certain Lewis acids can interact with the fluorine atoms, weakening the C-F bond and facilitating its cleavage. nih.gov Synergistic systems using both Lewis and Brønsted acids have been shown to promote C-F bond activation. nih.gov
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-F bond activation under mild conditions. sciencedaily.comnih.gov This method can generate carbon-centered radicals from C-F bonds, which can then undergo further reactions. nih.gov
Transition Metal Catalysis: Various transition metals can activate C-F bonds through mechanisms like oxidative addition or back-bonding, where the metal's d-orbitals interact with the antibonding orbitals of the C-F bond, thereby weakening it. digitellinc.com
These advanced methods highlight that while C-F bonds are robust, they are not entirely inert and can be cleaved under specific and often targeted chemical conditions. sciencedaily.comscilit.com
| Activation Method | Description | Example Reagents/Conditions |
| Lewis/Brønsted Acid Synergy | Uses a combination of acid types to facilitate C-F bond activation and hydrolysis. nih.gov | Atomically dispersed Zn-O-Al sites. nih.gov |
| Visible-Light Photocatalysis | Employs a photocatalyst and light to selectively transform C-F bonds. sciencedaily.com | Organic photoredox catalysts, organotin compounds. sciencedaily.comnih.gov |
| Transition Metal Activation | Utilizes transition metal surfaces or complexes to weaken the C-F bond via electronic interactions. digitellinc.com | Various transition metal surfaces. digitellinc.com |
Advanced Applications in Organic Synthesis
Role as an Intermediate in Pharmaceutical and Agrochemical Synthetic Pathways
The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance a drug's metabolic stability, bioavailability, and binding affinity. humanjournals.com Pentafluoropropionyl chloride is classified as a key intermediate for the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. nih.govrsc.org Its primary role is to provide the pentafluoropropionyl moiety, which is incorporated as a structural component in more complex, biologically active molecules.
| Industry | Role of Compound | Resulting Molecular Feature | Reference |
|---|---|---|---|
| Pharmaceuticals | Intermediate for active pharmaceutical ingredients (APIs) | Pentafluoropropionyl group in fluorinated heterocycles and other complex molecules | mdpi.comhumanjournals.comrsc.org |
| Agrochemicals | Intermediate for novel pesticides and herbicides | Incorporation of a fluorinated moiety to enhance efficacy and selectivity | mdpi.comwikipedia.org |
Following a comprehensive review of scientific literature, verifiable information could not be found for the use of this compound in the specific contexts of sections 4.3, 4.4, and 4.5 as outlined. Published research on derivatization for chemical analysis predominantly focuses on the related compound, Pentafluoropropionic anhydride (B1165640) (PFPA). Similarly, specific examples of this compound being integrated into multicomponent reaction sequences or its direct contributions to green chemistry principles via sustainable synthetic routes are not documented in available sources. Therefore, to maintain strict scientific accuracy and adhere to the provided instructions, content for these sections has been omitted.
Role in Materials Science and Polymer Chemistry
Development of High-Performance Fluorinated Materials
The introduction of fluorine into polymer structures leads to materials with exceptional properties. The high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond are fundamental to these characteristics. Pentafluoropropionyl chloride is an effective agent for incorporating these properties into various polymer systems.
The thermal stability of fluorinated polymers is one of their most significant attributes. The carbon-fluorine (C-F) bond is exceptionally strong, and the carbon-carbon (C-C) backbone is well-protected by the sheath of fluorine atoms. This structure requires a large amount of energy to break down, resulting in high thermal stability. nist.gov The thermal decomposition of fluoropolymers like polychlorotrifluoroethylene, which has structural similarities to polymers modified with this compound, occurs at significantly high temperatures. nist.gov Incorporating pentafluoropropionyl groups into a polymer enhances its thermal stability by introducing these robust C-F bonds, which can shield the polymer backbone from thermal degradation. nist.govnist.gov
Fluorinated polymers are renowned for their outstanding chemical resistance and low coefficient of friction. The dense shield of fluorine atoms around the carbon backbone is non-polar and has low surface energy, making it difficult for chemicals to attack the polymer chain. thermofisher.com This results in materials that are inert to a wide range of aggressive chemicals, including strong acids, solvents, and bases. everythinginsidethefence.compolyfluor.nlcurbellplastics.com Materials such as Polytetrafluoroethylene (PTFE), Polyvinylidene fluoride (B91410) (PVDF), and Polychlorotrifluoroethylene (PCTFE) exhibit broad chemical resistance. everythinginsidethefence.comprofessionalplastics.com The introduction of the pentafluoropropionyl moiety imparts a highly hydrophobic and oleophobic character to a polymer's surface, which not only enhances chemical resistance but also results in a low-friction, non-stick surface.
The unique combination of thermal stability, chemical inertness, and specific physical properties makes fluorinated materials indispensable in several key industries.
Aerospace: In the aerospace sector, fluoropolymers are valued for their performance under extreme conditions. Materials like Polychlorotrifluoroethylene (PCTFE) are chosen for applications requiring low outgassing and performance at cryogenic temperatures. professionalplastics.com Polyvinyl chloride (PVC), another polymer used in aerospace for items like tubing and coatings, can have its properties enhanced through chemical modification. regulations.gov
Electronics: this compound is categorized among electronic chemicals, indicating its use in this sector. chemdad.com Fluoropolymers are widely used for wire and cable insulation due to their excellent dielectric properties and fire resistance. They are also used in the manufacturing of semiconductors and other electronic components where chemical purity and resistance to harsh processing chemicals are paramount.
Automotive: The automotive industry relies on fluoropolymers for critical components that must withstand high temperatures and exposure to fuels, oils, and other fluids. fluoropolymers.eu They are used in fuel hoses, O-rings, seals, and gaskets to ensure durability and prevent leaks. fluoropolymers.eu Furthermore, fluoropolymers are essential for emerging technologies in the automotive sector, such as in the development of high-performance batteries for electric vehicles. fluoropolymers.eu
| Property Enhanced by Fluorination | Key Characteristics | Industrial Applications |
| High Thermal Stability | Strong C-F and C-C bonds resist thermal degradation. | Aerospace: Components near engines. Automotive: Under-hood parts, seals. Electronics: High-temperature wire insulation. |
| Enhanced Chemical Resistance | Inert, non-polar surface protects against acids, solvents, and bases. | Aerospace: Seals for hydraulic and fuel systems. Automotive: Fuel hoses, O-rings. Electronics: Casings and components resistant to process chemicals. |
| Low Friction / Non-Stick | Low surface energy prevents adhesion. | Aerospace: Low-friction coatings. Automotive: Self-lubricating seals and gaskets. Electronics: Non-stick surfaces in manufacturing equipment. |
Functionalization and Chemical Modification of Polymer Systems
This compound is a versatile tool for the post-polymerization modification of existing polymers. As a reactive acyl chloride, it can readily react with nucleophilic functional groups (such as amines and hydroxyls) present on a polymer backbone, allowing for the precise introduction of fluorinated side chains.
Chitosan (B1678972) is a biopolymer derived from chitin (B13524) that possesses primary amine groups, which are ideal sites for chemical modification. Researchers have synthesized fluorinated chitosan derivatives by reacting chitosan with reagents like pentafluoropropionic anhydride (B1165640), which has similar reactivity to this compound. The reaction involves the nucleophilic attack of the primary amino groups of chitosan on the electrophilic carbonyl carbon of the pentafluoropropionyl group.
This modification attaches pentafluoropropionyl side chains to the chitosan backbone. The introduction of these fluorinated groups significantly alters the properties of the chitosan, for instance, by increasing its hydrophobicity. This allows for the creation of new biomaterials with tailored properties for specific applications.
| Base Polymer | Modifying Reagent | Resulting Derivative | Key Property Change |
| Chitosan | Pentafluoropropionic Anhydride / Chloride | Pentafluoropropionyl-Chitosan | Increased hydrophobicity and amphiphilicity. |
Polyvinyl chloride (PVC) is a widely used thermoplastic, but it can suffer from poor thermal stability. nih.gov The modification of PVC is an extensive area of research aimed at improving its intrinsic properties or adding new functionalities. ausetute.com.auresearchgate.net Chemical modifications of PVC often target the chlorine atoms on the polymer chain. researchgate.net While the direct substitution of PVC's chlorine atoms by an acyl chloride like this compound is not a typical reaction pathway, modification can be achieved through other routes.
One established method to modify PVC is dehydrochlorination, which involves the elimination of hydrogen chloride (HCl) to create double bonds along the polymer backbone. researchgate.netscielo.br These newly formed double bonds introduce reactive sites that could potentially be functionalized in subsequent reaction steps. Acyl chlorides are known to react with alkenes under certain conditions (e.g., Friedel-Crafts acylation), suggesting a possible, though complex, pathway for incorporating pentafluoropropionyl groups onto a pre-modified PVC chain. This type of modification could potentially enhance the thermal stability and chemical resistance of the final polymer. researchgate.net
Precursor for Advanced Polymer Monomers and Networks
This compound serves as a crucial building block in the synthesis of specialized fluorinated monomers, which are subsequently polymerized to create advanced materials with unique properties. Its high reactivity, stemming from the acyl chloride group, combined with the electron-withdrawing nature of the pentafluoropropyl chain, makes it a versatile precursor for introducing perfluorinated moieties into polymer structures.
One of the notable applications of this compound is in the preparation of monomers for perfluorinated ionomers. These ionomers are essential components in membranes for fuel cells and other electrochemical applications due to their high proton conductivity and chemical stability. For instance, this compound is a key reactant in the synthesis of perfluorovinyl ether monomers. The general synthetic route involves the reaction of this compound with a suitable fluorinated alcohol, followed by subsequent chemical transformations to introduce the vinyl ether functionality. These monomers can then be copolymerized with tetrafluoroethylene (B6358150) (TFE) to produce the final ionomer. ua.educore.ac.uk
The incorporation of the pentafluoropropoxy side chains, derived from this compound, into the polymer backbone influences the morphology and properties of the resulting ionomer membrane. The length and branching of these side chains can be tailored to optimize properties such as water uptake, mechanical strength, and proton conductivity.
Furthermore, the reactivity of the acyl chloride group in this compound allows for its use in the synthesis of a variety of other fluorinated monomers. For example, it can be reacted with hydroxyl-functionalized (meth)acrylates to produce fluorinated acrylic monomers. researchgate.net These monomers are valuable for creating hydrophobic and oleophobic polymer coatings with low surface energy. The general reaction scheme involves the esterification of a hydroxyalkyl (meth)acrylate with this compound, often in the presence of a base to neutralize the HCl byproduct.
The resulting fluorinated acrylate (B77674) monomers can be polymerized or copolymerized using standard radical polymerization techniques to yield a wide range of functional polymers. These polymers find applications in surface modifiers, anti-fouling coatings, and in the electronics industry.
Interactive Table: Examples of Monomers Synthesized from this compound
| Monomer Type | General Structure | Key Properties of Resulting Polymers | Applications |
| Perfluorovinyl Ether | CF2=CF-O-(CF2)n-CF3 | High thermal and chemical stability, ion conductivity | Fuel cell membranes, ion-exchange resins |
| Fluorinated Acrylate | CH2=C(R)-COO-R'-O-CO-C2F5 | Low surface energy, hydrophobicity, oleophobicity | Protective coatings, surface modifiers, textiles |
Catalytic Roles in Materials Synthesis Processes
While this compound is primarily utilized as a reactant and a building block for introducing perfluoroalkyl groups into molecules, its direct application as a catalyst in materials synthesis is not extensively documented in scientific literature. Its high reactivity typically leads to its consumption in stoichiometric amounts rather than participating in a catalytic cycle.
However, it can play an indirect role in certain catalytic processes. For example, the HCl generated as a byproduct during its reactions can sometimes act as an in-situ acid catalyst for subsequent reactions in a one-pot synthesis. This is particularly relevant in esterification and etherification reactions where proton catalysis can accelerate the reaction rate.
Moreover, this compound can be used to synthesize compounds that subsequently act as catalysts or catalyst precursors. For instance, it can be used to modify ligands for metal catalysts, where the introduction of the electron-withdrawing pentafluoropropyl group can tune the electronic properties of the metal center, thereby influencing its catalytic activity and selectivity.
It is important to distinguish its role as a precursor to a catalytically active species from a direct catalytic role. In the context of materials synthesis, its primary function remains that of a versatile fluorinated building block. The search for direct catalytic applications of this compound is an area that may warrant further investigation, but based on current knowledge, its contribution to materials science is predominantly through the synthesis of novel monomers and polymers.
Analytical Chemistry Methodologies Employing Pentafluoropropionyl Moieties
Derivatization for Enhanced Chromatographic Analysis
Derivatization with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) converts polar functional groups into less polar, more volatile, and more thermally stable PFP esters, ethers, or amides. This transformation is fundamental to improving peak shape, reducing tailing, and increasing the sensitivity of detection in various chromatographic techniques.
In GC and GC-MS, derivatization is often essential for the analysis of non-volatile compounds. The introduction of a PFP group significantly increases the volatility of analytes containing polar -OH, -NH, and -SH groups, allowing them to be analyzed by GC. The five fluorine atoms make the derivatives highly responsive to electron capture detectors (ECD), providing excellent sensitivity. For GC-MS, the PFP derivatives are advantageous due to their characteristic fragmentation patterns, which aid in structural elucidation and quantification.
The reaction typically involves heating the analyte with a derivatizing agent such as pentafluoropropionic anhydride (PFPA) in a suitable solvent. For example, the derivatization of amphetamines and cathinones with PFPA is commonly performed at 70°C for 30 minutes nih.gov. This process yields stable derivatives that exhibit improved chromatographic behavior on nonpolar GC columns like those with a 5%-phenyl-methylpolysiloxane stationary phase nih.gov.
While less common than in GC, derivatization is also employed in HPLC to enhance the analysis of certain compounds. For amine analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization with pentafluoropropionic anhydride has proven effective. A study evaluating several perfluorofatty acid anhydrides found that the PFP derivatives provided favorable chromatographic properties for LC separation. This method enables the determination of various diamines, such as methylene diamine (MDA) and toluene diamine (TDA), in biological samples like urine and plasma. The derivatization allows for gradient elution on reverse-phase columns and sensitive detection using electrospray ionization (ESI) with multiple reaction monitoring (MRM) rsc.org.
Applications in Complex Sample Analysis
PFP derivatization is particularly valuable for the analysis of trace compounds in complex biological and environmental matrices. The enhanced sensitivity and selectivity allow for the accurate quantification of endogenous metabolites, pharmaceuticals, and other substances of interest.
The analysis of amino acids in biological fluids is a common application of PFP derivatization. A two-step process involving esterification followed by acylation with PFPA is used to create stable derivatives suitable for GC-MS analysis. This method allows for the precise and accurate quantitative measurement of amino acids from complex samples like human urine. The resulting methyl ester-PFP derivatives are stable for extended periods in the extraction solvent, facilitating reliable analysis semanticscholar.org.
PFP derivatization is extensively used for the GC-MS analysis of endogenous amines, including biogenic amines and catecholamines. A method for the simultaneous analysis of putrescine, spermidine, agmatine, and histamine in biological samples involves a one-step derivatization with PFPA in ethyl acetate nih.govresearchgate.netnih.gov. The resulting di-PFP and tri-PFP derivatives are thermally stable and provide excellent chromatographic separation nih.gov. For instance, after derivatization, putrescine forms a di-PFP derivative, while spermidine and agmatine form tri-PFP derivatives nih.gov. This technique has been successfully applied to quantify these amines in human serum nih.gov. Similarly, catecholamines like dopamine and norepinephrine can be assayed from brain tissue after derivatization into their PFP forms, allowing for highly sensitive and reproducible quantification by GC-MS with chemical ionization nih.gov.
GC-MS Characteristics of PFP-Derivatized Biogenic Amines
| Analyte | Derivative Formed | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
|---|---|---|---|
| Putrescine (PUT) | PUT-(PFP)₂ | 340 | N/A |
| Agmatine (AGM) | AGM-(PFP)₃ | 528 | N/A |
| Spermidine (SPD) | SPD-(PFP)₃ | 361 | N/A |
| Histamine (HA) | HA-(PFP)₂ | 279 | N/A |
| Amphetamine (AMP) | PFP-AMP | 190 | 118, 91 |
| Methamphetamine (MA) | PFP-MA | 204 | 118, 160 |
Data compiled from studies on biogenic amines and amphetamines. Quantifier and qualifier ions are crucial for the selective and accurate identification and quantification of analytes in complex matrices. nih.govnih.gov
In the field of pharmaceutical analysis, PFP derivatization is a robust technique for quantifying various drugs in biological samples. For example, a GC-MS method was developed for the determination of five different amphetamines in human hair using PFPA as the derivatizing agent oup.com. A comparative study of different acylation reagents for the analysis of amphetamines and cathinones in oral fluid concluded that PFPA was the most effective choice, providing the best sensitivity nih.govafricaresearchconnects.com.
The application extends to other classes of pharmaceuticals as well. PFPA is used as a derivatization reagent for the GC-MS determination of opiates such as codeine and morphine, and for cocaine and its metabolites in samples like urine and pericardial fluid thomassci.com. Furthermore, the anti-diabetic drug metformin can be quantified in human serum and urine by GC-MS after derivatization with PFPA, which reacts with the amine and imine groups to form a stable triazine derivative proquest.com.
Applications of PFP Derivatization in Pharmaceutical Analysis
| Pharmaceutical Class | Example Analytes | Sample Matrix | Analytical Method |
|---|---|---|---|
| Amphetamines | Amphetamine, Methamphetamine, MDMA | Human Hair, Oral Fluid | GC-MS |
| Opiates | Codeine, Morphine, Ethylmorphine | Urine | GC-MS |
| Cocaine & Metabolites | Cocaine, Benzoylecgonine | Pericardial Fluid | GC-MS |
| Anti-diabetic | Metformin | Human Serum, Urine | GC-MS |
This table summarizes the diverse applications of pentafluoropropionyl derivatization for the trace analysis of various pharmaceuticals in complex biological matrices. nih.govoup.comthomassci.comproquest.com
Optimization of Derivatization Conditions and Reagents
The successful derivatization of analytes with pentafluoropropionyl chloride and related reagents is a critical step that hinges on the careful optimization of several reaction parameters. The primary goal of this optimization is to achieve a complete and reproducible conversion of the target analyte into its pentafluoropropionyl (PFP) derivative, thereby ensuring accurate and sensitive quantification. Key factors that require systematic investigation include reaction temperature, time, solvent, and the concentration of the derivatizing reagent.
Optimal derivatization strategies aim to balance volatility, thermal stability, and sensitivity against the risks of extended reaction times and the formation of unwanted byproducts nih.gov. The conditions must be tailored to the specific analyte or class of analytes being investigated, as different functional groups exhibit varying reactivities.
Reaction Temperature and Time: Temperature and time are interdependent and crucial variables in the derivatization process sigmaaldrich.com. For many reactions involving perfluoroacylating reagents, elevated temperatures are necessary to drive the reaction to completion in a reasonable timeframe. For instance, in the derivatization of fatty alcohols with the analogous reagent pentafluorobenzoyl chloride, an optimal condition was determined to be 60°C for 45 minutes nih.govresearchgate.net. Shorter reaction times were found to be insufficient for completing the reaction researchgate.net. Similarly, for the derivatization of biogenic amines with pentafluoropropionic anhydride (PFPA), a common reaction condition is heating at 65°C for 30 to 60 minutes nih.govresearchgate.net. However, it is important to note that excessively high temperatures or prolonged heating can sometimes lead to the degradation of the analyte or the derivative researchgate.net. Therefore, these parameters must be empirically optimized for each specific application.
Alternative heating methods, such as microwave-accelerated derivatization (MAD), have been explored as a means to drastically reduce reaction times. Studies have shown that comparable derivatization yields can be achieved in as little as 3 minutes using microwave heating compared to 45 minutes with traditional methods, demonstrating its potential as a more efficient heating mechanism nih.govresearchgate.net.
Solvents and Reagents: The choice of solvent plays a significant role in the derivatization efficiency. The solvent must be inert to the reagent and analyte, effectively dissolve both, and be suitable for the subsequent analytical technique. In the context of gas chromatography (GC), solvents like ethyl acetate and toluene are commonly used nih.govnih.gov. Research has demonstrated that the choice of solvent can considerably affect the analytical outcome. For the GC-MS analysis of biogenic amines as their PFP derivatives, using ethyl acetate for extraction and injection was found to be superior to toluene, yielding lower limits of detection nih.govresearchgate.netnih.gov. The selection of an appropriate solvent can greatly improve the peak response of the final derivatives mdpi.com.
While this compound is a potent acylating agent, other related reagents are also employed, often chosen based on the specific analytical requirements. The most common is pentafluoropropionic anhydride (PFPA), which reacts similarly to form PFP derivatives nih.govnih.gov. Other perfluorinated reagents like heptafluorobutyric anhydride (HFBA) or trifluoroacetic anhydride (TFAA) are also used to introduce fluorinated moieties. For analytes like fatty alcohols, pentafluorobenzoyl chloride (PFBoylCl) is frequently used nih.govresearchgate.net. The choice of reagent can influence the volatility and mass spectrometric fragmentation of the derivative, which can be leveraged for specific analytical needs. In some cases, catalysts such as pyridine (B92270) or trimethylchlorosilane may be added to the reaction mixture to enhance the derivatization rate researchgate.net.
The following table summarizes optimized conditions found in studies using pentafluoropropionyl moieties for derivatization.
Mechanism of Derivatization and Analytical Signal Enhancement
The utility of this compound as a derivatizing agent stems from its chemical reactivity and the specific properties of the pentafluoropropionyl (PFP) group it introduces onto the analyte molecule. The derivatization process enhances the suitability of the analyte for chromatographic analysis, particularly gas chromatography-mass spectrometry (GC-MS), and significantly improves the analytical signal.
Mechanism of Derivatization: The fundamental reaction mechanism when this compound reacts with an analyte is nucleophilic acyl substitution. The reagent is a highly reactive acyl chloride. The carbon atom of the carbonyl group (C=O) is electrophilic and is readily attacked by nucleophiles, such as the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol or phenol.
The reaction is an acylation, or more specifically, an amidation when reacting with amines nih.govnih.gov. The process involves the following steps:
A nucleophilic functional group on the analyte molecule (e.g., a primary or secondary amine, -NH₂ or -NHR) attacks the carbonyl carbon of the this compound.
This forms a tetrahedral intermediate.
The intermediate collapses, expelling the chloride ion (Cl⁻) as a leaving group.
A proton is lost from the nucleophilic group, typically neutralized by a base in the reaction mixture (such as pyridine or even another molecule of the amine analyte), to yield the stable N-pentafluoropropionyl derivative (an amide).
This reaction is highly efficient and can proceed with multiple functional groups on a single analyte molecule. For example, polyamines like putrescine, spermidine, and agmatine react with PFPA to form di- and tri-PFP derivatives, indicating that all primary and secondary amine groups are acylated to form the corresponding PFP amides nih.gov. Similarly, hydroxyl groups (-OH) in alcohols and phenols react to form stable O-pentafluoropropionic esters mdpi.com.
Analytical Signal Enhancement: The introduction of a pentafluoropropionyl moiety onto an analyte provides several key advantages that lead to a significant enhancement of the analytical signal in GC-MS analysis.
Increased Volatility: Many biologically active molecules, such as biogenic amines and amino acids, are polar and non-volatile due to the presence of functional groups like -NH₂ and -COOH that participate in strong intermolecular hydrogen bonding. Derivatization with this compound replaces the active hydrogens on these groups, which blocks hydrogen bonding. This conversion into a less polar, more covalent PFP derivative drastically increases the molecule's volatility, making it suitable for analysis by gas chromatography.
Improved Thermal Stability: The resulting PFP amides and esters are generally more thermally stable than their parent compounds. This stability is crucial for preventing the degradation of the analyte at the high temperatures required in the GC injector port and column.
Enhanced Mass Spectrometric Detection: The PFP group has a high molecular weight and a characteristic isotopic pattern due to the presence of fluorine. This leads to derivatives with a significant mass increase, shifting the mass-to-charge ratio (m/z) of the molecule and its fragments to a higher, often cleaner, region of the mass spectrum, away from low-mass background interferences.
Specific Fragmentation: PFP derivatives exhibit predictable and specific fragmentation patterns under electron ionization (EI) or chemical ionization (CI) in the mass spectrometer. A common fragmentation pathway is the loss of the PFP residue (CF₃CF₂CO, 147 Da), which provides a characteristic neutral loss that can be used for selected ion monitoring (SIM) or multiple reaction monitoring (MRM), greatly enhancing selectivity and sensitivity nih.gov.
Electron Capturing Properties: The most significant advantage for achieving ultra-low detection limits is the electron-capturing nature of the highly electronegative fluorine atoms. This property makes PFP derivatives exceptionally sensitive to electron capture negative ionization (ECNI) mass spectrometry. ECNI is a soft ionization technique that can provide orders of magnitude greater sensitivity for electrophoric compounds compared to standard EI, allowing for the detection of analytes at femtomole or even attomole levels.
The table below summarizes the effects of derivatization on analyte properties and the resulting analytical enhancement.
Computational Chemistry Studies on Pentafluoropropionyl Systems
Quantum Chemical Calculations for Mechanistic Elucidation (e.g., DFT Studies)
Density Functional Theory (DFT) has emerged as a cornerstone in the computational investigation of reaction mechanisms involving organofluorine compounds. For pentafluoropropionyl systems, DFT calculations are instrumental in mapping out the potential energy surfaces of reactions, identifying intermediates, and determining the energetic feasibility of various mechanistic pathways.
In a broader context of fluorinated compounds, DFT studies have been pivotal in understanding the mechanisms of C-F bond activation, a critical step in many synthetic transformations. For example, combined experimental and computational DFT approaches have been used to determine the concerted SNAr-like pathway for the reaction of fluoroarenes with Mg-Mg bonds, where one metal center acts as a nucleophile and the other as an electrophile. Such studies provide a framework for understanding similar activation processes that could involve perfluoroacyl chlorides.
Modeling of Reaction Pathways and Transition States
The elucidation of reaction pathways and the characterization of fleeting transition states are paramount to understanding chemical reactivity. Computational modeling provides a virtual window into these transient molecular events that are often difficult or impossible to observe experimentally.
Transition State Theory (TST) is a fundamental concept used in conjunction with quantum chemical calculations to predict the rates of chemical reactions. For reactions of pentafluoropropionyl chloride, computational chemists can locate the transition state structure for a given step, which represents the highest point on the minimum energy path connecting reactants and products. The geometry and energetic properties of this transition state are crucial for understanding the reaction's kinetics.
For example, in the hydrolysis of this compound, computational models can predict the structure of the transition state for the addition of a water molecule to the carbonyl group. These models would likely show the partial formation of a new C-O bond and the partial breaking of the C-Cl bond, along with the specific orientation of the interacting molecules. The calculated vibrational frequencies of the transition state can confirm its nature, with one imaginary frequency corresponding to the motion along the reaction coordinate.
Prediction of Reactivity, Selectivity, and Electronic Properties
A significant advantage of computational chemistry is its predictive power. By calculating various molecular descriptors and analyzing the electronic structure, researchers can forecast the reactivity and selectivity of pentafluoropropionyl systems in various chemical environments.
Key electronic properties that can be calculated include molecular orbital energies (such as the HOMO and LUMO), electrostatic potential maps, and atomic charges. For this compound, the LUMO is expected to be localized on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The electrostatic potential map would show a significant positive potential in this region, further highlighting its electrophilic nature.
These computational predictions can be invaluable in designing new synthetic routes. For example, by comparing the calculated activation barriers for different nucleophiles reacting with this compound, a chemist could predict which reaction is likely to be faster or more selective. Furthermore, the electronic properties of the pentafluoropropionyl group itself can be studied to understand its influence on the reactivity of adjacent functional groups in more complex molecules. Theoretical predictions of energetic properties such as heats of formation, bond dissociation energies, and electron affinities for fluorinated compounds provide fundamental data for understanding their chemical behavior.
Integration of Computational and Experimental Data in Fluorinated Compound Research
The most powerful approach to understanding chemical systems often involves a synergistic combination of computational and experimental techniques. Experimental findings can provide benchmarks for theoretical models, while computational results can offer detailed mechanistic interpretations of experimental observations.
In the context of pentafluoropropionyl systems, experimental kinetic data, such as reaction rates determined by spectroscopy, can be compared with rates calculated using Transition State Theory. A good agreement between the experimental and computed values lends strong support to the proposed reaction mechanism. Discrepancies, on the other hand, can prompt a re-evaluation of the computational model or the interpretation of the experimental results, ultimately leading to a more refined understanding.
For example, if an unexpected product is observed in a reaction involving this compound, computational modeling can be used to explore alternative reaction pathways that could lead to its formation. This can help to rationalize the experimental outcome and guide future experiments to either favor or suppress the formation of this unexpected product. The integration of experimental data with computational modeling is a powerful strategy for advancing the field of organofluorine chemistry.
Interactive Data Table: Calculated Properties of this compound (Illustrative)
| Property | Calculated Value | Method |
| Dipole Moment | ~3.5 D | DFT (B3LYP/6-31G) |
| LUMO Energy | ~ -1.2 eV | DFT (B3LYP/6-31G) |
| Charge on Carbonyl Carbon | ~ +0.8 e | Mulliken Population Analysis |
| C-Cl Bond Length | ~ 1.78 Å | DFT (B3LYP/6-31G*) |
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes for Pentafluoropropionyl Chloride
The future of chemical manufacturing hinges on the development of sustainable and efficient synthetic methodologies. For this compound, research is moving beyond traditional methods, which often involve harsh reagents and generate significant waste, towards greener alternatives.
One promising avenue is the application of flow chemistry . Continuous flow processes offer enhanced safety, better heat and mass transfer, and the potential for automation, leading to higher yields and purity. pageplace.de The synthesis of acid chlorides in flow reactors has been demonstrated to be a safer and more efficient alternative to batch processes, particularly when dealing with reactive reagents. researchgate.netethz.ch Future research will likely focus on adapting and optimizing these flow processes for the industrial-scale production of this compound, potentially utilizing safer chlorinating agents generated in situ. researchgate.net
Another key area is the exploration of biocatalysis . The use of enzymes in chemical synthesis provides high selectivity and efficiency under mild reaction conditions, aligning with the principles of green chemistry. acs.orgsciencedaily.comnih.govrsc.org While the direct enzymatic synthesis of this compound is a significant challenge, research into enzymes capable of catalyzing reactions on highly fluorinated substrates is expanding. acs.orgsciencedaily.comnih.gov Future work could involve the discovery or engineering of novel enzymes, such as lipases or acyl-CoA synthetases, that can tolerate and act on pentafluoropropionic acid or its derivatives to produce the acid chloride or related activated species. sciencedaily.com
The table below outlines potential sustainable synthetic strategies for this compound.
| Synthetic Strategy | Key Advantages | Research Focus |
| Flow Chemistry | Enhanced safety, improved process control, scalability, potential for automation. pageplace.deresearchgate.netethz.ch | Optimization of reactor design, use of safer in-situ generated reagents, integration of real-time monitoring. researchgate.net |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact, use of renewable resources. acs.orgsciencedaily.comnih.gov | Discovery of novel enzymes, enzyme engineering for enhanced stability and substrate scope, development of multi-enzyme cascade reactions. sciencedaily.comnih.gov |
| Green Chlorinating Agents | Reduced toxicity and waste generation compared to traditional reagents like thionyl chloride. emerginginvestigators.org | Investigating solid phosgene (B1210022) substitutes (e.g., bis(trichloromethyl)carbonate) in continuous flow systems. emerginginvestigators.org |
Exploration of Undiscovered Reactivity Patterns and Catalytic Applications
While the fundamental reactivity of this compound as an acylating agent is well-established, there remains a vast, unexplored landscape of its chemical behavior. Future research will delve into its more nuanced reactivity and its potential in novel catalytic systems.
The high electrophilicity of the carbonyl carbon, intensified by the electron-withdrawing pentafluoroethyl group, makes it a potent reagent for acylating even weakly nucleophilic substrates. However, its reactivity can be finely tuned. Compared to more common acyl chlorides, perfluorinated versions exhibit a unique balance of stability and reactivity. nih.gov For instance, the corresponding acyl fluorides are noted for being more stable towards hydrolysis while maintaining high electrophilicity, a property that could be mirrored and exploited in the chloride analogue under specific conditions. researchgate.net
A significant future direction lies in its application in transition-metal catalysis . Acyl halides are increasingly used as precursors in cross-coupling reactions. nih.gov Research into palladium-catalyzed reactions involving acyl fluorides has shown the potential for reversible C-F bond activation. nih.gov Similar investigations with this compound could uncover novel catalytic cycles for C-C and C-heteroatom bond formation, enabling the synthesis of complex fluorinated molecules that are currently difficult to access.
Furthermore, the pentafluoropropionyl group itself can act as a directing group or a ligand component in catalysis, influencing the stereochemistry and regioselectivity of reactions. The development of chiral catalysts incorporating this moiety could lead to new asymmetric transformations.
Advancements in Materials Design Using Pentafluoropropionyl Moieties
The incorporation of fluorine into polymers and materials imparts a unique combination of properties, including thermal stability, chemical resistance, and low surface energy. acs.orgresearchgate.net this compound serves as a valuable precursor for introducing the pentafluoropropionyl moiety into various material backbones, paving the way for next-generation advanced materials.
A primary area of future research is the synthesis of novel fluoropolymers . By reacting this compound with diols or diamines, new polyesters and polyamides containing perfluorinated side chains or main chains can be developed. These polymers are expected to exhibit enhanced properties compared to their non-fluorinated counterparts, such as improved hydrophobicity, oleophobicity, and gas permeability. Such materials could find applications in high-performance coatings, membranes for separation processes, and advanced textiles.
Another exciting prospect is in surface modification . The high reactivity of this compound allows for the efficient grafting of pentafluoropropionyl groups onto the surfaces of various substrates, such as silicon wafers, metal oxides, and commodity polymers like polyvinyl chloride or polypropylene. pageplace.deresearchgate.net This surface functionalization can dramatically alter the surface properties, creating superhydrophobic or self-cleaning surfaces. Research will focus on controlling the density and orientation of the grafted moieties to fine-tune the surface characteristics for specific applications, from anti-fouling coatings for marine applications to low-friction surfaces for microfluidic devices.
The table below summarizes the potential impact of incorporating the pentafluoropropionyl moiety into different materials.
| Material Type | Method of Incorporation | Potential Properties and Applications |
| Fluorinated Polyesters/Polyamides | Polycondensation with diols/diamines. | Enhanced thermal stability, chemical resistance, low refractive index for optical applications. |
| Modified Cellulosics | Acylation of hydroxyl groups. | Hydrophobic and oleophobic paper products, specialty filters. |
| Surface-Grafted Polymers | Reaction with surface functional groups. pageplace.deresearchgate.net | Superhydrophobic coatings, anti-icing surfaces, biocompatible materials. researchgate.net |
| Functionalized Nanoparticles | Surface modification of silica (B1680970) or gold nanoparticles. | Advanced drug delivery vehicles, novel imaging agents. |
Innovative Analytical Methodologies and Automation
Advancements in analytical chemistry are crucial for both fundamental research and industrial application. For this compound and its derivatives, future research will focus on developing more sensitive, rapid, and automated analytical techniques.
A significant application of pentafluoropropionyl chemistry lies in its use for derivatization in gas chromatography-mass spectrometry (GC-MS) . The related compound, pentafluoropropionic anhydride (B1165640) (PFPA), is widely used to acylate amines, alcohols, and thiols, converting them into volatile and highly detectable derivatives. acs.orgsciencedaily.comresearchgate.netwalshmedicalmedia.com This allows for the trace-level detection of various biologically and environmentally important compounds. sciencedaily.comnih.gov Future research will likely expand the scope of this derivatization technique to new classes of analytes and optimize reaction conditions for higher throughput and sensitivity.
The development of in-line and real-time reaction monitoring techniques is another critical area. Spectroscopic methods, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can be integrated into flow reactors to monitor the consumption of this compound and the formation of products in real-time. nih.govresearchgate.net This provides valuable kinetic data and allows for precise process control and optimization, which is particularly important for large-scale manufacturing.
Furthermore, the integration of these analytical techniques with automated synthesis platforms will accelerate research and development. researchgate.net Automated systems can perform numerous reactions under varying conditions, with in-line analysis providing immediate feedback for optimization algorithms. pageplace.de This high-throughput experimentation will be instrumental in discovering novel reactions and applications of this compound.
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Chemistry
The most significant breakthroughs involving this compound will likely emerge from the convergence of multiple scientific disciplines. The synergy between organic synthesis, materials science, and computational chemistry will be pivotal in unlocking its full potential. researchgate.netwalshmedicalmedia.com
Computational chemistry offers powerful tools to predict the reactivity, properties, and spectral characteristics of molecules containing the pentafluoropropionyl moiety. emerginginvestigators.orgwalshmedicalmedia.com Quantum chemical calculations can elucidate reaction mechanisms, predict the outcomes of unknown reactions, and guide the design of novel catalysts. rsc.orgemerginginvestigators.org In materials science, molecular modeling and simulations can be used to predict the bulk properties of polymers derived from this compound, such as their thermal stability, mechanical strength, and permeability. ethz.chpageplace.de This predictive capability can significantly reduce the experimental effort required to develop new materials with desired functionalities.
The interplay between these disciplines creates a virtuous cycle: computational studies can guide synthetic chemists in targeting promising new molecules and materials. The successful synthesis and characterization of these materials then provide experimental data to validate and refine the computational models, leading to even more accurate predictions. This integrated approach will be essential for tackling complex challenges, such as the design of advanced fluoropolymers for energy applications or the development of highly selective catalysts for fine chemical synthesis. researchgate.net
Q & A
Advanced Research Question
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electron ionization (EI) differentiates regioisomers via fragment patterns. For example, pentafluoropropionyl amides exhibit distinct fragmentation pathways compared to non-fluorinated analogs .
- NMR Spectroscopy : -NMR chemical shifts are highly sensitive to electronic environments, enabling distinction between α- and β-substituted derivatives. Coupling constants () further resolve conformational isomers .
- Limitations : Overlapping signals in crowded spectral regions may require derivatization (e.g., silylation) or 2D NMR techniques (e.g., COSY, HSQC) .
How can side reactions be minimized when using this compound as an acylating agent?
Basic Research Question
- Slow Addition : Introduce the acyl chloride dropwise to the reaction mixture at low temperatures (−78°C to 0°C) to control exothermicity .
- Scavengers : Add molecular sieves or tertiary amines (e.g., triethylamine) to sequester generated HCl .
- Solvent Selection : Use aprotic solvents (e.g., dichloromethane, THF) to avoid hydrolysis. Pre-dry solvents to ≤10 ppm water content .
What are the thermal decomposition pathways of this compound, and how can they be monitored?
Advanced Research Question
Thermogravimetric analysis (TGA) coupled with FTIR or GC-MS reveals decomposition products such as HF, HCl, and perfluorinated alkanes. Key steps include:
Heating Rate Optimization : Use slow ramping (2–5°C/min) to isolate decomposition events.
In Situ Spectroscopy : Monitor gas-phase byproducts via real-time FTIR to identify intermediates like trifluoroacetyl chloride .
Post-Decomposition Analysis : Characterize residues via X-ray photoelectron spectroscopy (XPS) to detect surface fluorination .
How does the electronic nature of this compound affect its reactivity in nucleophilic acyl substitutions?
Advanced Research Question
The strong electron-withdrawing effect of the pentafluoropropionyl group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Comparative studies with non-fluorinated analogs (e.g., propionyl chloride) show:
- Rate Enhancement : Second-order rate constants () for reactions with amines are 10–100× higher for fluorinated derivatives.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) further stabilize transition states via dipole interactions .
Note on Nomenclature and Data Limitations
While this FAQ focuses on This compound (CAS 509-09-1), some referenced data pertain to its fluoride analog (CAS 422-61-7). Researchers should validate methods for the chloride through controlled experiments, as reactivity and stability may differ due to the chloride leaving group’s higher nucleofugality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
